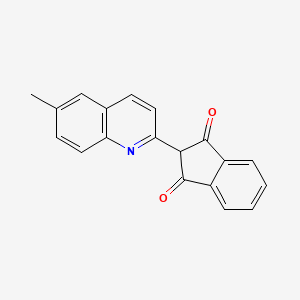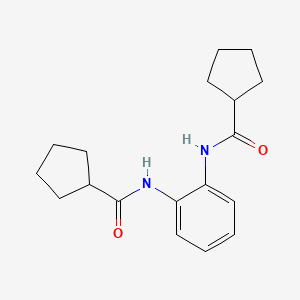![molecular formula C16H16N4OS B5781301 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.10448232 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide, are often associated with antimicrobial and anticancer activities .
Mode of Action
The mode of action of 1,2,4-triazole derivatives involves interaction with their targets leading to changes in cellular processes . For instance, when these compounds target the heme protein, they inhibit the demethylation process, disrupting the synthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to cell death, providing the compound’s antimicrobial effect .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-triazole derivatives are primarily related to the synthesis of ergosterol . By inhibiting the 14α-demethylation of lanosterol, these compounds disrupt the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the cell membrane . This deficiency can cause increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of similar 1,2,4-triazole derivatives are often optimized to enhance bioavailability and therapeutic efficacy .
Result of Action
The result of the action of 1,2,4-triazole derivatives is typically cell death, resulting from the disruption of vital cellular processes . For instance, the inhibition of ergosterol synthesis can lead to increased membrane permeability and leakage of essential cellular components . This disruption can result in the death of microbial cells, providing the compound’s antimicrobial effect .
Action Environment
The action environment can significantly influence the efficacy and stability of 1,2,4-triazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-18-19-16(20(11)2)22-10-15(21)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXQCVPNTHTOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA](/img/structure/B5781245.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)





![N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)
